3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” involves a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . The morpholine ring is substituted at the 2 and 6 positions with methyl groups, and at the 4 position with a propylamine group .Physical And Chemical Properties Analysis
The physical form of “3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine” is an oil .Scientific Research Applications
Parkinson’s Disease Research
- Summary of Application : The compound (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (Prottremin) has demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s disease (PD) .
- Methods of Application : The derivative was obtained by epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .
- Results or Outcomes : Prottremin showed potent antiparkinsonian activity in vivo on MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), rotenone, 6-hydroxydopamine (6-OHDA), and haloperidol models of PD on mice and rats at a dose of 20 mg/kg .
Arctic Microbial Metabolite Research
- Summary of Application : The compound (2R,3R,6S,8R)-Methyl Homononactate, a polyketide from Actinomycetes Streptomyces sp. R-527F of the Arctic Region, has been studied .
- Methods of Application : The strain Streptomyces sp. R-527F was separated from marine sediment samples collected in the continental slope of Chukchi Sea .
- Results or Outcomes : The fermentation broth of this strain exhibited antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
Prottremin Derivative Synthesis
- Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .
- Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .
- Results or Outcomes : The product yield was 48% after purification .
Synthesis of New Prottremin Derivative
- Summary of Application : A new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol, has been synthesized .
- Methods of Application : The derivative was obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .
- Results or Outcomes : The product yield was 48% after purification .
Safety And Hazards
properties
IUPAC Name |
3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3/t8-,9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHABTMWBHTG-DTORHVGOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R*,6S*)-2,6-Dimethyl-4-morpholinyl]-1-propanamine |
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